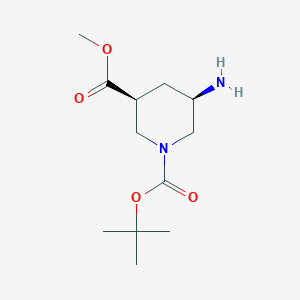
3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound characterized by its dichlorobenzamide and pyrimidinyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrimidinyl Moiety: The pyrimidinyl component can be synthesized through a condensation reaction between ethyl acetoacetate and urea, followed by alkylation with ethyl iodide to introduce the ethyl group at the 4-position.
Preparation of the Benzamide Moiety: The benzamide component is synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylenediamine to form the amide linkage.
Coupling Reaction: The final step involves coupling the pyrimidinyl and benzamide moieties through a nucleophilic substitution reaction, typically under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the pyrimidinyl ring, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinyl ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products
Oxidation: Products may include 4-ethyl-6-oxopyrimidine-1-carboxylic acid.
Reduction: Products may include 4-ethyl-6-hydroxypyrimidine.
Substitution: Products depend on the nucleophile used, such as 3-chloro-4-aminobenzamide if an amine is used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development studies.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The dichloro and pyrimidinyl groups may facilitate binding to specific molecular targets, influencing pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dichlorobenzamide: Lacks the pyrimidinyl moiety, making it less versatile in terms of reactivity.
N-(2-(4-Ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide: Lacks the dichloro groups, which may reduce its potential for substitution reactions.
4-Ethyl-6-oxopyrimidine: A simpler structure that can be used as a precursor in the synthesis of more complex compounds.
Uniqueness
3,4-Dichloro-N-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzamide is unique due to the combination of its dichloro-substituted benzamide and pyrimidinyl moieties
Propriétés
IUPAC Name |
3,4-dichloro-N-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-2-11-8-14(21)20(9-19-11)6-5-18-15(22)10-3-4-12(16)13(17)7-10/h3-4,7-9H,2,5-6H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVFTMPBMAWDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C=N1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2697689.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride](/img/structure/B2697691.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)


![2-(4,4-difluoropiperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2697702.png)
![Tert-butyl 4-[2-amino-2-(4-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2697703.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697704.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2697705.png)



